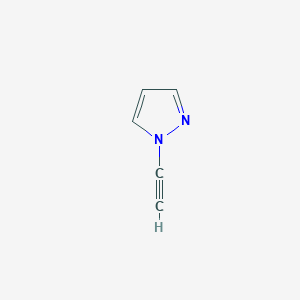

1-Ethynylpyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2 |

|---|---|

Molecular Weight |

92.1 g/mol |

IUPAC Name |

1-ethynylpyrazole |

InChI |

InChI=1S/C5H4N2/c1-2-7-5-3-4-6-7/h1,3-5H |

InChI Key |

OPRXUHREXVTKQC-UHFFFAOYSA-N |

Canonical SMILES |

C#CN1C=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

1-ethynyl-1H-pyrazole synthesis from pyrazole and ethynylating agents

Executive Summary

The synthesis of 1-ethynyl-1H-pyrazole and its derivatives represents a critical challenge in heterocyclic chemistry. Unlike C-alkynylation, N-alkynylation creates an ynamine-type electronic environment (specifically an ynazole), rendering the triple bond electron-rich and susceptible to acid-catalyzed hydration or polymerization.

For drug development professionals, this moiety is invaluable as a rigid, linear spacer or a covalent warhead targeting cysteine residues. This guide details two primary, self-validating protocols: the modern Hypervalent Iodine (Electrophilic) Route for high-value/small-scale precision, and the Classical Elimination Route for scalability.

Part 1: Strategic Analysis & Mechanistic Causality

The Core Challenge: Nucleophilicity vs. Stability

Direct alkylation of pyrazole with propargyl bromide yields 1-propargylpyrazole (

-

Solution A (Electrophilic): Invert the polarity of the alkyne using hypervalent iodine reagents (e.g., TIPS-EBX). This makes the alkyne electrophilic ("Umpolung").

-

Solution B (Elimination): Construct the triple bond after N-C bond formation using a gem-dichloroalkene intermediate.

Stability Warning

The terminal alkyne in 1-ethynylpyrazole is sensitive.

-

Storage: Store at -20°C under argon.

-

Handling: Ideally synthesized as the TMS-protected or TIPS-protected derivative (1-(trimethylsilylethynyl)pyrazole). Deprotection should occur immediately prior to the next step.

Part 2: Method A - Electrophilic Ethynylation (TIPS-EBX)

Best For: Late-stage functionalization, high-value substrates, mild conditions. Reagent: 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one (TIPS-EBX ).

Mechanistic Pathway (Gold-Catalyzed)

The reaction proceeds via a Au(I)/Au(III) redox cycle or a Lewis-acid activated addition. The gold catalyst activates the triple bond of the hypervalent iodine reagent, facilitating nucleophilic attack by the pyrazole nitrogen.

Figure 1: Mechanistic flow of Gold-catalyzed N-alkynylation using TIPS-EBX.

Experimental Protocol

Target: 1-(Triisopropylsilylethynyl)-1H-pyrazole (Stable Precursor)

Reagents:

-

Pyrazole (1.0 equiv)

-

TIPS-EBX (1.2 equiv)

-

Catalyst: AuCl(PPh3) (5 mol%)

-

Base: Et3N (1.0 equiv) - Critical to buffer the released acid.

-

Solvent: Anhydrous Acetonitrile (MeCN) or DCM.

Step-by-Step:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon flow.

-

Solvation: Add Pyrazole (1.0 mmol, 68 mg) and TIPS-EBX (1.2 mmol, 514 mg) to the flask. Dissolve in anhydrous MeCN (5 mL).

-

Activation: Add Et3N (1.0 mmol, 140 µL). Stir for 5 minutes.

-

Catalysis: Add AuCl(PPh3) (25 mg, 0.05 mmol). The solution may turn slightly yellow/orange.

-

Reaction: Stir at Room Temperature (25°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The TIPS-EBX spot (UV active) should diminish.

-

Workup: Filter the mixture through a short pad of Celite to remove gold particles. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc (gradient 95:5 to 90:10).

-

Note: The product is less polar than the starting pyrazole.

-

-

Deprotection (Optional/In-situ): To generate the free 1-ethynyl-1H-pyrazole, treat with TBAF (1.0 equiv) in THF at 0°C for 15 mins. Use immediately.

Validation Criteria:

-

1H NMR (CDCl3): Look for the disappearance of the N-H signal (~10-13 ppm). For the protected species, observe TIPS protons (~1.1 ppm). For the free alkyne, observe the acetylenic proton singlet at ~3.0–3.5 ppm.

Part 3: Method B - Elimination Strategy (Scalable)

Best For: Multi-gram scale, cost-efficiency, industrial application. Reagent: Trichloroethylene (TCE) or 1,2-Dichloroethylene.

Mechanism

This route utilizes a "masking" strategy. The pyrazole attacks a halo-alkene to form a stable vinyl halide intermediate. Treatment with a strong base induces double dehydrohalogenation to reveal the alkyne.

Experimental Protocol

Phase 1: Synthesis of N-(1,2-dichlorovinyl)pyrazole

-

Reagents: Pyrazole (1.0 equiv), Trichloroethylene (TCE) (excess/solvent), NaOH (50% aq), TEBA (Benzyltriethylammonium chloride, catalyst).

-

Procedure: Mix pyrazole in TCE with catalytic TEBA and 50% NaOH. Reflux vigorously for 24 hours.

-

Workup: Dilute with water, extract with DCM. Dry and concentrate.

-

Result: A mixture of E/Z isomers of 1-(1,2-dichlorovinyl)-1H-pyrazole.

Phase 2: Elimination to Alkyne

-

Reagents: N-(1,2-dichlorovinyl)pyrazole (1.0 equiv), n-Butyllithium (2.2 equiv) OR Potassium tert-butoxide (excess).

-

Setup: Dry THF, -78°C bath, Argon atmosphere.

-

Addition: Dissolve intermediate in THF. Cool to -78°C. Add n-BuLi dropwise.

-

Observation: The solution often turns dark. The first eq of base removes the vinyl proton; the second induces alpha-elimination/rearrangement (Fritsch-Buttenberg-Wiechell type) or beta-elimination.

-

-

Quench: Quench with saturated NH4Cl solution at -78°C.

-

Isolation: Extract with Et2O. Keep solution cold if possible.

-

Yield: Typically 60-75% over two steps.

Part 4: Comparative Data & Decision Matrix

Method Selection Table

| Feature | Method A: TIPS-EBX (Electrophilic) | Method B: Elimination (Nucleophilic) |

| Scale | mg to gram scale | Multi-gram to kg scale |

| Cost | High (Hypervalent Iodine + Au) | Low (TCE + Base) |

| Conditions | Mild (RT, Neutral/Weak Base) | Harsh (Reflux, Strong Base) |

| Scope | Tolerates esters, nitriles, halides | Limited by base sensitivity |

| Product | Silyl-protected (Stable) | Free alkyne (Unstable) |

| Atom Economy | Low (Iodobenzoic acid waste) | Moderate |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

-

Electrophilic Alkynylation (TIPS-EBX)

-

Brand, J. P., & Waser, J. (2012). Electrophilic Alkynylation: The Dark Side of Acetylene. Chemical Society Reviews. Link

- Note: This is the found

-

-

Gold-Catalyzed N-Alkynylation

-

Li, Y., et al. (2015). Gold-Catalyzed Direct Alkynylation of Tryptophans and Azoles. Journal of the American Chemical Society. Link

-

-

Classical Elimination (Ynamides/Ynazoles)

-

Evano, G., et al. (2010). Chemistry and Biology of Ynamides. Chemical Reviews. Link

- Note: Comprehensive review covering the elimination routes

-

-

Synthesis of N-Ethynyl Azoles (Specific Protocol)

-

Katritzky, A. R., et al. (2003). Efficient Synthesis of N-(1-Alkynyl)azoles. Journal of Organic Chemistry. Link

-

A Beginner's Guide to the Synthesis of 1-Ethynylpyrazole: A Technical Overview

This guide provides a comprehensive overview of the synthesis of 1-ethynylpyrazole, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry, this document will delve into the practical and theoretical aspects of a reliable synthetic route, emphasizing safety, efficiency, and mechanistic understanding.

Introduction: The Significance of the Ethynylpyrazole Moiety

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are privileged scaffolds in drug discovery, appearing in a wide array of pharmaceuticals. The introduction of an ethynyl group at the N1 position of the pyrazole ring creates a versatile functional handle for further chemical transformations, such as click chemistry, Sonogashira coupling, and various cycloaddition reactions. This versatility makes 1-ethynylpyrazole and its derivatives highly sought-after intermediates in the synthesis of complex molecules with potential therapeutic applications.[1]

Synthetic Strategy: Copper-Catalyzed N-Alkynylation

While several methods exist for the N-functionalization of pyrazoles, a copper-catalyzed N-alkynylation reaction has emerged as a robust and efficient strategy for the synthesis of 1-ethynylpyrazoles.[2][3] This approach offers several advantages, including mild reaction conditions and good functional group tolerance. The general principle involves the coupling of a pyrazole with a terminal alkyne in the presence of a copper catalyst.

Mechanistic Insights

The catalytic cycle of copper-catalyzed N-alkynylation is believed to proceed through the following key steps:

-

Formation of a Copper Acetylide: The terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This step is often facilitated by a base, which deprotonates the alkyne.

-

Coordination of Pyrazole: The pyrazole nitrogen coordinates to the copper center of the copper acetylide.

-

Reductive Elimination: The N-alkynyl bond is formed through a reductive elimination process, regenerating the active copper catalyst.

This catalytic cycle is illustrated in the diagram below:

Caption: A simplified diagram of the copper-catalyzed N-alkynylation of pyrazole.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 1-ethynylpyrazole, designed to be accessible for chemists with basic laboratory skills.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Harmful if swallowed, skin/eye irritant |

| (Trimethylsilyl)acetylene | C₅H₁₀Si | 98.22 | 1066-54-2 | Highly flammable, skin/eye irritant |

| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Harmful if swallowed, skin/eye irritant |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 66-71-7 | Toxic, environmental hazard |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Skin/eye irritant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, skin/eye irritant |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, may form explosive peroxides |

| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | 261.47 | 429-41-4 | Corrosive, toxic |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Synthetic Procedure

Caption: Workflow for the two-step synthesis of 1-ethynylpyrazole.

Step 1: Synthesis of 1-((trimethylsilyl)ethynyl)-1H-pyrazole

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add pyrazole (1.0 g, 14.7 mmol), copper(I) iodide (0.14 g, 0.74 mmol), 1,10-phenanthroline (0.13 g, 0.74 mmol), and potassium carbonate (4.06 g, 29.4 mmol).

-

Add dry tetrahydrofuran (THF, 30 mL) to the flask.

-

Slowly add (trimethylsilyl)acetylene (2.1 mL, 14.7 mmol) to the stirring suspension.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with dichloromethane (DCM, 3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 2: Deprotection to 1-Ethynylpyrazole

-

Dissolve the purified 1-((trimethylsilyl)ethynyl)-1H-pyrazole in THF (20 mL).

-

To this solution, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water (20 mL) and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).

-

Further purification can be achieved by careful distillation under reduced pressure or by passing through a short plug of silica gel.

Characterization

The final product, 1-ethynylpyrazole, should be characterized to confirm its identity and purity.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the pyrazole ring protons and the acetylenic proton. The pyrazole protons will appear as distinct signals in the aromatic region, and the acetylenic proton will be a singlet in the upfield region.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic signals for the three carbons of the pyrazole ring and the two acetylenic carbons.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Safety and Handling

Working with the reagents in this synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

(Trimethylsilyl)acetylene: This reagent is highly flammable and should be handled with care, away from ignition sources.

-

Copper(I) Iodide and 1,10-Phenanthroline: These are toxic and should be handled with caution to avoid inhalation and skin contact.

-

Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and toxic. Avoid contact with skin and eyes.

-

Copper Acetylides: Be aware that copper acetylides can be explosive when dry.[4] While in this procedure the acetylide is a transient intermediate in solution, it is good practice to be aware of this potential hazard.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Trustworthiness and Validation

The described protocol is based on established copper-catalyzed N-alkynylation methodologies.[2][3][5] To ensure the reliability of the results, it is crucial to:

-

Use pure and dry reagents and solvents.

-

Maintain an inert atmosphere, especially during the copper-catalyzed step, to prevent oxidation of the catalyst.

-

Carefully monitor the reaction progress by TLC to determine the optimal reaction time.

-

Thoroughly characterize the final product using appropriate analytical techniques.

This guide provides a foundational understanding and a practical starting point for the synthesis of 1-ethynylpyrazole. As with any chemical synthesis, researchers should consult additional literature and adapt the procedure as necessary for their specific laboratory conditions and scale.

References

- Sau, M. C., et al. (2018). Copper Catalyzed Regioselective N–Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl-Pyrazoles. ChemistrySelect, 3(13), 3511-3515.

- Burley, G. A., et al. (2010). Microwave-promoted copper-catalysed N-alkynylation of imidazoles, benzimidazoles, pyrazoles and indazoles. Tetrahedron Letters, 51(40), 5301-5304.

- Su, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10793.

- Al-Ostoot, F. H., et al. (2021).

- El-Metwaly, N. M., & El-Gazzar, A. B. A. (2015).

- Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters.

- Oxford Lab Fine Chem LLP. (n.d.).

- Gaggini, F., et al. (2008). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 8(15), 1335-1357.

- Arkivoc. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.

- Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

- Anderson, K. W., et al. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 24(3), 422.

- IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure.

- Haz-Map. (n.d.). Copper acetylide - Hazardous Agents.

- Fisher Scientific. (n.d.).

- NJ.gov. (n.d.). COPPER CHLORIDE HAZARD SUMMARY.

- Sigma-Aldrich. (n.d.). Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethynylmagnesium bromide, 0.5M solution in THF.

- Wikipedia. (n.d.). Copper(I) acetylide.

Sources

1-Ethynylpyrazole: Technical Guide to Reactivity & Applications

The following technical guide details the chemical properties, synthesis, and reactivity of 1-ethynylpyrazole.

Subject: 1-Ethynylpyrazole (N-Ethynylpyrazole) CAS: 2817-71-2 (Generic for ethynylpyrazoles; specific isomer registry varies) Classification: N-Alkynyl Azole / High-Energy Heterocycle Primary Utility: Peptide Coupling Reagent, "Click" Chemistry Scaffold, Pharmacophore precursor.

Executive Summary

1-Ethynylpyrazole is a specialized N-alkynyl heterocycle that serves as a potent, atom-economic reagent in organic synthesis. Unlike its C-alkynyl analogs (e.g., 3- or 4-ethynylpyrazole), the attachment of the alkyne directly to the nitrogen atom polarizes the triple bond, imparting unique reactivity.

For drug discovery professionals, this compound offers two distinct high-value applications:

-

Peptide Synthesis: It functions as a "green" carboxylic acid activating agent, superior to traditional carbodiimides (DCC/EDC) in specific contexts due to the absence of insoluble urea byproducts.

-

Fragment-Based Drug Discovery (FBDD): It provides a rigid, electron-rich vector for 1,3-dipolar cycloadditions (CuAAC), allowing for the rapid generation of triazole-linked bioisosteres.

Warning: As an N-alkynyl azole, this compound possesses energetic properties and a tendency toward spontaneous polymerization. Protocols must be followed strictly to ensure safety.

Part 1: Structural & Electronic Characteristics

The reactivity of 1-ethynylpyrazole is defined by the interaction between the aromatic pyrazole ring and the ynamine-like alkyne terminus.

| Property | Description | Implication for Reactivity |

| Hybridization | N(sp²) - C(sp) - C(sp) | The N-C(sp) bond is shorter and stronger than N-alkyl bonds, but the nitrogen lone pair delocalization into the alkyne (ynamine character) is competed for by the aromatic ring. |

| Polarization | Electron-rich alkyne (Ynamine-like) | The triple bond is nucleophilic but also susceptible to acid-catalyzed hydration and attack by carboxylates (see Peptide Coupling). |

| Stability | Metastable | Prone to dimerization (diacetylene formation) and polymerization if stored neat at ambient temperature. |

| pKa (Conj. Acid) | ~2.5 (Pyrazole H) | The ethynyl group is electron-withdrawing via induction but donating via resonance, modulating the basicity of the pyrazole N2. |

Electronic Distribution Map

The nitrogen lone pair at position 1 donates electron density into the triple bond, making the β-carbon of the alkyne nucleophilic, while the α-carbon becomes electrophilic upon activation.

Figure 1: Polarization of the N-alkynyl bond driving reactivity.

Part 2: Synthesis & Preparation[1][2][3][4]

Direct N-alkynylation of pyrazole is difficult due to the instability of haloalkynes and the competing basicity of the pyrazole. The industry-standard method utilizes a silyl-protected hypervalent iodine strategy or a brominated silyl-acetylene coupling.

Protocol: Bromo-TIPS-Acetylene Coupling

This method avoids the use of volatile and explosive dichloroacetylene precursors.

Reagents:

-

Pyrazole (1.0 eq)

-

Bromo-triisopropylsilylacetylene (1.1 eq)

-

CuSO₄·5H₂O (0.1 eq) / 1,10-Phenanthroline (0.2 eq)

-

K₃PO₄ (2.0 eq)

-

Solvent: Toluene (anhydrous)

Workflow:

-

Coupling: Combine pyrazole, base, and catalyst in toluene. Add Bromo-TIPS-acetylene dropwise. Heat to 80°C for 12-16h.

-

Isolation: Filter inorganic salts, concentrate, and purify via flash chromatography (Hexane/EtOAc). Yields N-(TIPS-ethynyl)pyrazole.

-

Deprotection: Treat with TBAF (1.1 eq) in THF at -78°C to 0°C. Do not warm above 0°C during reaction to prevent polymerization.

-

Purification: Rapid filtration through a silica plug. Store as a solution in THF or toluene at -20°C.

Figure 2: Synthesis of 1-Ethynylpyrazole via Copper-Catalyzed Cross-Coupling.

Part 3: Reactivity Profile

Peptide Coupling (The "Killer App")

1-Ethynylpyrazole functions as a specialized coupling reagent. Unlike DCC, which forms insoluble urea, the byproduct of this reaction is simply pyrazole (or a derivative), which is water-soluble or easily removed.

Mechanism: The reaction proceeds via an ynamine-type activation . The carboxylic acid protonates the electron-rich alkyne (or coordinates), leading to the nucleophilic attack of the carboxylate on the α-carbon. This forms a highly reactive O-acyl enol intermediate (active ester equivalent), which is then intercepted by the amine.

Protocol:

-

Dissolve Carboxylic Acid (1.0 eq) and 1-Ethynylpyrazole (1.1 eq) in DCM.

-

Add catalytic acid (if substrate is not acidic enough) or stir until the active ester forms (monitored by IR/TLC).

-

Add Amine (1.0 eq).

-

Stir at RT for 2-4h.

-

Wash with dilute acid (removes pyrazole byproduct) and base.

1,3-Dipolar Cycloaddition ("Click" Chemistry)

The terminal alkyne is a prime substrate for CuAAC to form 1,4-disubstituted 1,2,3-triazoles.

-

Utility: Bioisostere generation. The resulting structure features a pyrazole linked to a triazole via a nitrogen atom, a motif found in modern kinase inhibitors.

-

Condition: Standard Cu(I) conditions (CuSO₄/Sodium Ascorbate) work well.

-

Note: The N-N bond linkage makes the triazole susceptible to hydrolysis under strong acidic conditions compared to C-linked triazoles.

Polymerization (Safety Critical)

N-Alkynyl azoles are essentially "masked" diacetylenes.

-

Risk: In the presence of trace radical initiators or heat, 1-ethynylpyrazole can undergo 1,2- or 1,4-polymerization to form deep red/black conducting polymers.

-

Mitigation: Always store in solution (e.g., 0.5M in Toluene) with a trace radical inhibitor (BHT) if stored for long periods.

Part 4: Experimental Data Summary

| Reaction Type | Reagents | Typical Yield | Notes |

| Synthesis | TIPS-C≡C-Br, Cu(phen) | 75-85% | Scalable; avoids explosive gases. |

| Click Reaction | R-N₃, Cu(I) | >90% | Regioselective for 1,4-isomer. |

| Peptide Coupling | R-COOH, R'-NH₂ | 80-95% | No racemization observed; "Green" byproduct. |

| Sonogashira | Ar-I, Pd(PPh₃)₄, CuI | 40-60% | Lower yields due to competing homocoupling. |

Part 5: Safety & Handling

Energetic Warning: Compounds containing high nitrogen content and strained unsaturation (N-C≡C) are potentially energetic.

-

Blast Shield: Use a blast shield when working with >1g of neat material.

-

Temperature: Never distill neat 1-ethynylpyrazole. Remove solvents under reduced pressure at <30°C.

-

Storage: Store at -20°C under Argon. Discard if the liquid turns opaque or dark red (signs of polymerization).

References

-

Synthesis of N-Alkynyl Azoles

-

Ynamide/Ynamine Peptide Coupling Mechanism

-

General Pyrazole Synthesis

-

Click Chemistry Applications

- Title: 1,3-Dipolar Cycloaddition Reactions in Drug Discovery.

- Source:Organic Chemistry Portal.

-

URL:[Link]

Sources

what is 1-ethynylpyrazole used for in organic synthesis

An In-Depth Technical Guide to the Applications of 1-Ethynylpyrazole in Organic Synthesis

Abstract

1-Ethynylpyrazole stands as a uniquely versatile heterocyclic building block in modern organic synthesis. Possessing both a nucleophilic pyrazole ring and a reactive terminal alkyne, it offers dual functionality that chemists can exploit for the construction of complex molecular architectures. This guide provides a comprehensive overview of its utility, focusing on its pivotal role in metal-catalyzed cross-coupling reactions, cycloadditions, and the synthesis of novel polymers and pharmacologically active agents. We will explore the causality behind its reactivity, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this potent synthon for applications in drug discovery, materials science, and beyond.

Core Reactivity and Strategic Value

The synthetic potential of 1-ethynylpyrazole is rooted in the distinct and complementary reactivity of its two core functional groups:

-

The Pyrazole Ring: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2][3] It is resistant to many oxidative and reductive conditions, providing a stable core for molecular elaboration.[1] The nitrogen atoms can act as ligands for metals or as hydrogen bond acceptors, crucial for molecular recognition in biological systems.

-

The Ethynyl Group: The terminal alkyne is a high-energy functional group that serves as an exceptionally versatile handle for a multitude of transformations. Its linear geometry and sp-hybridized carbons are primed for participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This duality allows for sequential or orthogonal functionalization, enabling the rapid assembly of diverse molecular libraries from a single, readily accessible starting material.

Foundational Applications: Metal-Catalyzed Cross-Coupling

The terminal alkyne of 1-ethynylpyrazole is an ideal substrate for Sonogashira cross-coupling, a cornerstone reaction for the formation of C(sp)-C(sp²) bonds. This palladium- and copper-catalyzed reaction provides a direct and efficient method for linking the pyrazole moiety to various aryl or vinyl halides.[4]

Causality in the Sonogashira Coupling

The reaction's efficacy hinges on two independent but synergistic catalytic cycles.[5] The palladium cycle facilitates the activation of the aryl/vinyl halide via oxidative addition, while the copper cycle deprotonates the terminal alkyne to form a highly reactive copper(I) acetylide intermediate. The critical transmetalation step, where the acetylide moiety is transferred from copper to palladium, is often rate-determining and precedes the final reductive elimination that yields the coupled product and regenerates the active palladium(0) catalyst.[5] The choice of an amine base is crucial; it not only scavenges the HX byproduct but also serves as a ligand and solvent, maintaining catalyst stability and solubility.

Experimental Protocol: Sonogashira Coupling of 1-Ethynylpyrazole with 4-Iodoanisole

This protocol describes a typical procedure for coupling 1-ethynylpyrazole with an aryl iodide.

Reagents and Materials:

-

1-Ethynylpyrazole (1.0 mmol, 92.1 mg)

-

4-Iodoanisole (1.1 mmol, 257.4 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (TEA, 3.0 mmol, 0.42 mL)

-

Anhydrous, degassed tetrahydrofuran (THF, 5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, PPh₃, and CuI.

-

Add 1-ethynylpyrazole and 4-iodoanisole to the flask.

-

Introduce anhydrous, degassed THF (5 mL) followed by triethylamine (0.42 mL) via syringe.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-((4-methoxyphenyl)ethynyl)-1H-pyrazole.

Diagram: Sonogashira Coupling Workflow

Caption: A typical experimental workflow for the Sonogashira coupling.

Powerhouse of Heterocycle Synthesis: Cycloaddition Reactions

1-Ethynylpyrazole is an excellent dipolarophile for 1,3-dipolar cycloadditions, the most prominent being the Huisgen [3+2] cycloaddition.[6] This reaction family, particularly its copper-catalyzed variant (CuAAC), is the flagship of "Click Chemistry"—a set of criteria for reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7][8]

Mechanistic Insight: The Role of 1-Ethynylpyrazole in CuAAC

In the CuAAC reaction, 1-ethynylpyrazole reacts with an organic azide to form a stable 1,2,3-triazole ring.[] The reaction proceeds through the formation of a copper(I) acetylide from 1-ethynylpyrazole. This intermediate then reacts with the azide in a stepwise manner, involving copper-coordinated intermediates, to regioselectively yield the 1,4-disubstituted triazole product. The resulting pyrazole-triazole conjugate is a highly sought-after scaffold in medicinal chemistry, as it combines two stable, pharmacologically relevant heterocycles.[10][11] This linkage mimics the geometry of a peptide bond but is resistant to enzymatic cleavage.[]

Experimental Protocol: CuAAC of 1-Ethynylpyrazole with Benzyl Azide

This protocol outlines the synthesis of a 1,4-disubstituted pyrazole-triazole compound.

Reagents and Materials:

-

1-Ethynylpyrazole (1.0 mmol, 92.1 mg)

-

Benzyl azide (1.0 mmol, 133.1 mg)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 12.5 mg)

-

Sodium ascorbate (0.1 mmol, 19.8 mg)

-

tert-Butanol (2 mL)

-

Water (2 mL)

Procedure:

-

In a round-bottom flask, dissolve 1-ethynylpyrazole and benzyl azide in a 1:1 mixture of tert-butanol and water (4 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water (0.5 mL).

-

Add the aqueous solution of CuSO₄·5H₂O to the reaction flask.

-

Add the sodium ascorbate solution to the reaction mixture. The solution may turn heterogeneous and change color.

-

Stir the mixture vigorously at room temperature for 8 hours.

-

After the reaction is complete (monitored by TLC), add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole.

Diagram: The [3+2] Cycloaddition Catalytic Cycle

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Polymer and Materials Science

The rigid, planar structure of the pyrazole ring and the reactive nature of the ethynyl group make 1-ethynylpyrazole an attractive monomer for the synthesis of advanced functional polymers. These materials often exhibit high thermal stability and unique porous properties.[12][13]

Multicomponent tandem polymerization reactions involving ethynyl-functionalized monomers can lead to the formation of Pyrazole-containing Porous Organic Polymers (PPOPs).[12][14] These materials have shown significant promise in applications such as gas capture and heterogeneous catalysis. The pyrazole units integrated into the polymer network provide specific functionalities, for instance, acting as binding sites for iodine capture or as scaffolds for supporting metallic nanoparticles for catalytic reactions.[12][14] Furthermore, pyrazole-based structures have been investigated as chain transfer agents (CTAs) in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, enabling the controlled synthesis of polymers with defined architectures.[15]

| Polymerization Strategy | Monomers | Resulting Polymer | Key Properties & Applications | Reference |

| Multicomponent Tandem Polymerization | Tetrakis(4-ethynylphenyl)silane, Terephthaloyl chloride, Hydrazine hydrate | Pyrazole-containing Porous Organic Polymer (PPOP) | High porosity, excellent iodine vapor adsorption (3.52 g g⁻¹), support for Ag nanoparticles for nitro reduction. | [12][14] |

| Photoiniferter RAFT Polymerization | Various (Acrylates, Acrylamides) | Well-defined polymers | Acts as a universal chain transfer agent for ultrafast polymerization under blue light. | [15] |

| One-Pot Click Polymerization | Diazo compounds, Diacetylenes | Polypyrazoles | High thermal stability, good film-forming properties. | [13] |

A Privileged Scaffold in Medicinal Chemistry

The pyrazole core is a key feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[16][17] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][18]

1-Ethynylpyrazole serves as an invaluable starting point for generating libraries of novel pyrazole-containing compounds for drug discovery. The ethynyl group can be readily transformed into a variety of other functional groups or used as a linker to connect the pyrazole core to other pharmacophores via the reactions discussed previously (e.g., Sonogashira, CuAAC). This modular approach allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[19] For example, pyrazole-based heterocycles synthesized from functionalized precursors have shown potent cytotoxic properties against various tumor cell lines.[19]

Conclusion

1-Ethynylpyrazole is far more than a simple heterocyclic compound; it is a powerful and versatile platform for innovation in organic synthesis. Its dual functionality enables chemists to readily access complex and valuable molecular architectures through robust and well-understood reaction pathways like the Sonogashira coupling and [3+2] cycloadditions. From creating novel porous polymers for environmental remediation to building libraries of potential new medicines to combat disease, the applications of 1-ethynylpyrazole are extensive and continue to expand. For the modern researcher in chemistry and drug development, mastering the reactivity of this synthon is a key step toward the efficient and creative construction of next-generation functional molecules.

References

- Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC.

- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Pyrazole synthesis. Organic Chemistry Portal.

- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.

- Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. RSC Publishing.

- A Literature Review on the Synthesis of Pyrazole Heterocycles. ResearchGate.

- One-Pot Synthesis of Polypyrazoles by Click Reactions. PMC - NIH.

- Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. MDPI.

- Click Chemistry and Its Applications in Medicinal Chemical Synthesis. BOC Sciences.

- Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. PMC - PubMed Central.

- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.

- Recent applications of click chemistry in drug discovery. ResearchGate.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

- Mod-21 Lec-25 [3 plus 2] Cycloaddition in heterocyclic chemistry. YouTube.

- Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters. NIH.

- A Literature Review on the Synthesis of Pyrazole Heterocycles. ResearchGate.

- The Use of Click Chemisty in Drug Development Applications. DergiPark.

- (PDF) Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. ResearchGate.

- A Comprehensive Guide to Click Chemistry Reaction. Labinsights.

- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones.

- Sonogashira Coupling. Organic Chemistry Portal.

- Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate.

- Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Sonogashira Coupling. Chemistry LibreTexts.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labinsights.nl [labinsights.nl]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 13. One-Pot Synthesis of Polypyrazoles by Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Analysis and Characterization of 1-Ethynylpyrazole

This guide outlines the structural analysis, characterization, and handling of 1-ethynylpyrazole (N-ethynylpyrazole), a specialized nitrogen-functionalized alkyne.

Note on Isomerism: This guide specifically addresses the N-substituted isomer (Position 1). This molecule is distinct from the more common and stable C-substituted isomers (3-ethynylpyrazole or 4-ethynylpyrazole) used routinely in medicinal chemistry. 1-ethynylpyrazole acts as an ynamine surrogate , possessing unique electronic properties and hydrolytic sensitivity.

Executive Summary & Molecular Profile

1-Ethynylpyrazole (C

| Property | Specification |

| IUPAC Name | 1-Ethynyl-1H-pyrazole |

| CAS Registry | Not commonly listed as bulk reagent (Transient/Specialized) |

| Molecular Weight | 92.10 g/mol |

| Hybridization | N1 ( |

| Stability Class | High Sensitivity (Prone to hydrolysis; store under inert atmosphere at -20°C) |

| Key Application | Divergent "Click" Reagent, Ynamide-type synthons, precursors to N-heterocyclic carbenes. |

Synthesis & Purity Profile

Direct alkylation of pyrazole with ethynyl halides is often low-yielding due to competing polymerization. The most authoritative synthetic routes involve hypervalent iodine reagents or elimination protocols .

Primary Synthetic Workflow (Iodonium Salt Route)

This method avoids harsh bases that degrade the product.

-

Activation: Reaction of pyrazole with alkynyl(phenyl)iodonium tosylate.

-

Conditions: Mild base (e.g., K

PO -

Purification: Rapid filtration through neutral alumina (avoid silica gel due to acidity/hydrolysis risk).

Alternative: Pyrolytic Generation

Historically, 1-ethynylpyrazole has been identified in the pyrolysate of 1-propynoylpyrazole at 700–1000°C, confirming its existence as a discrete molecular entity, though this is not a preparative method.

Figure 1: Synthesis workflow highlighting the critical instability pathway (hydrolysis).

Spectroscopic Characterization

The characterization of 1-ethynylpyrazole relies on distinguishing the N-alkynyl connectivity from C-alkynyl isomers.

Nuclear Magnetic Resonance (NMR)

The N-attachment exerts a unique shielding effect on the alkyne proton compared to aryl alkynes.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |

| 2.90 – 3.20 ppm | Singlet (s) | Upfield shift vs. aryl alkynes due to N-lone pair donation (ynamine effect). | ||

| 7.50 – 7.80 ppm | Doublet (d) | Pyrazole H3/H5 | Deshielded by ring current and N-substitution. | |

| 6.20 – 6.40 ppm | Triplet/dd | Pyrazole H4 | Characteristic pyrazole splitting. | |

| ~75.0 ppm | - | N-C | ||

| ~55.0 ppm | - |

Diagnostic Feature: The absence of an N-H signal (usually broad, >10 ppm) and the presence of the sharp acetylenic singlet confirm N-substitution.

Vibrational Spectroscopy (IR)

-

C

C Stretch: A band at 2140–2160 cm -

C-H Stretch: Sharp band at ~3250–3300 cm

-

Differentiation: C-ethynyl isomers typically show the C

C stretch at slightly higher frequencies (2100–2250 cm

Mass Spectrometry

-

Molecular Ion: [M]

= 92 m/z. -

Fragmentation: Loss of C

H (ethynyl radical) to give the pyrazolyl cation (m/z 67), followed by ring opening (HCN loss).

Structural Dynamics & Crystallography

While X-ray structures of the parent liquid are rare, derivatives (e.g., 1-(phenylethynyl)pyrazole) exhibit specific geometries.

-

Geometry: The N1 atom is essentially planar (

), allowing conjugation of the lone pair into the alkyne. -

Bond Lengths: The N1-C(

) bond is shorter than a standard N-C single bond (approx. 1.35 Å vs 1.45 Å), indicating partial double bond character. -

Linearity: The N-C

C-H unit is linear (180°).

Figure 2: Resonance contribution explaining the 'ynamine' character and hydrolytic instability.

Reactivity & Stability Profile

Critical Warning: 1-Ethynylpyrazole is significantly less stable than 3- or 4-ethynylpyrazole.

Hydrolytic Instability

In the presence of moisture and acid catalysis, the electron-rich

-

Protocol: All characterization must be performed in anhydrous deuterated solvents (CDCl

passed through basic alumina).

"Click" Chemistry (CuAAC)

1-Ethynylpyrazole can serve as the alkyne component in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1-(1,2,3-triazol-4-yl)pyrazoles .

-

Advantage: Creates a unique N-C linked bi-heteroaryl scaffold.

-

Challenge: The copper catalyst can sometimes promote hydrolysis or oxidative coupling (Glaser coupling) of the sensitive alkyne.

-

Solution: Use ligand-accelerated catalysis (e.g., TBTA) and strictly anhydrous conditions.

References

-

Pyrolysis & Identification: Brown, R. F. C., et al. "Flash vacuum pyrolysis of 1-propynoylpyrazoles: a new precursor of tricarbon monoxide." Tetrahedron Letters, 1985. Link

-

Synthesis of N-Alkynyl Azoles: Hsung, R. P., et al. "Preparation and Utility of N-Alkynyl Azoles in Synthesis." Heterocycles, 2012. Link

-

Iodonium Reagents: Olofsson, B., et al. "General One-Pot Synthesis of Alkynyliodonium Salts." Journal of Organic Chemistry, 2018. Link

-

Click Chemistry Context: Fokin, V. V., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition."[1] Journal of the American Chemical Society, 2005.[1] Link

Sources

Advanced Chemistry of N-Ethynylpyrazoles: Synthesis, Reactivity, and Applications

Topic: Introduction to the Chemistry of N-Ethynylpyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-ethynylpyrazole moiety represents a distinct and underutilized chemical space in heterocyclic chemistry. Unlike their C-alkynyl counterparts, N-ethynylazoles possess a direct nitrogen-alkyne bond (

This guide provides a rigorous examination of the synthesis, stability, and reactivity of N-ethynylpyrazoles, moving beyond standard textbook definitions to provide actionable, field-tested protocols.

Structural & Electronic Profile

The Ynamide-Like Character

The N-ethynyl bond in pyrazoles is electronically distinct from standard terminal alkynes. The lone pair on the pyrazole nitrogen (

-

Stability: N-Ethynylpyrazoles are generally stable to air but can be sensitive to acidic hydrolysis, which converts the alkyne into an acetyl group (

). -

Spectroscopy:

-

IR: A characteristic weak-to-medium absorption band for the

stretch is observed in the range of 2150–2260 cm⁻¹ . -

¹³C NMR: The acetylenic carbons typically appear upfield compared to C-alkynyl isomers, often in the 60–85 ppm range, reflecting the shielding effect of the nitrogen.

-

Bioisosterism and Pharmacophore Potential

In medicinal chemistry, the N-ethynyl group serves as a:

-

Metabolic Blocker: Preventing N-dealkylation.

-

Steric Probe: A linear, rigid group that occupies narrow hydrophobic pockets.

-

Warhead: A latent electrophile for covalent inhibition (via Michael-type addition of cysteine residues).

Synthetic Strategies

The construction of the

Method A: Electrophilic Alkynylation using Hypervalent Iodine (The Modern Standard)

The use of EthynylBenziodoXolones (EBX) reagents is the most robust method for introducing an alkyne directly onto the pyrazole nitrogen. This method operates under mild conditions and avoids the use of unstable halo-alkynes.

-

Mechanism: The reaction proceeds via a radical or concerted pathway where the pyrazole attacks the iodine(III) center, followed by a reductive elimination/ligand coupling that transfers the alkyne.

-

Key Reagent: TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1λ³-benziodoxol-3(1H)-one).

Method B: Elimination of Gem-Dichloroalkenes (The Classical Route)

Historically used for carbazoles, this method involves N-alkylation with trichloroethylene followed by base-mediated elimination. While effective, it requires harsh conditions and is less functional-group tolerant.

Visualization: Synthetic Pathways & Reactivity[1]

The following diagram outlines the retrosynthetic logic and downstream reactivity of N-ethynylpyrazoles.

Figure 1: Synthetic workflow for N-ethynylpyrazoles showing the EBX and Elimination routes, plus key downstream transformations.

Experimental Protocols

Protocol: Synthesis of N-(Triisopropylsilylethynyl)pyrazole via EBX

Rationale: This protocol utilizes the hypervalent iodine strategy for its high yield and operational simplicity.

Reagents:

-

1H-Pyrazole derivative (1.0 equiv)

-

TIPS-EBX (1.2 equiv)

-

Gold(I) chloride (AuCl) or TMSOTf (Catalytic, 5 mol%)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.

Step-by-Step Methodology:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add the pyrazole substrate (1.0 mmol) and TIPS-EBX (1.2 mmol, 514 mg) to the flask. Dissolve in anhydrous DCM (5 mL).

-

Catalyst Addition: Add the catalyst (TMSOTf, 0.05 mmol) dropwise at 0°C. Note: The reaction is often exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (silica gel, Hexane/EtOAc). The product spot will likely be less polar than the starting pyrazole.

-

Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel. Caution: N-ethynyl compounds can be slightly unstable on acidic silica; use neutralized silica (Et₃N treated) if degradation is observed.

Protocol: Deprotection to Free N-Ethynylpyrazole

Rationale: The TIPS group is often too bulky for biological applications and must be removed to reveal the terminal alkyne (

Methodology:

-

Dissolve the N-(TIPS-ethynyl)pyrazole in THF (0.1 M).

-

Add TBAF (1.1 equiv, 1M in THF) at -78°C. Critical: Low temperature is required to prevent immediate polymerization or hydrolysis of the sensitive terminal alkyne.

-

Stir for 30 minutes, then quench immediately with saturated NH₄Cl.

-

Work up rapidly and store the product in solution at -20°C. Do not concentrate to dryness if the product is low molecular weight, as it may polymerize explosively or degrade.

Reactivity Profile & Data Summary

Reactivity Matrix

The following table summarizes the behavior of N-ethynylpyrazoles with common reagents.

| Reagent / Condition | Reaction Type | Product Outcome | Notes |

| R-N₃ / Cu(I) | [3+2] Cycloaddition | 1-Pyrazolyl-1,2,3-triazole | Forms a unique N-N linked bi-heterocycle. |

| Dilute Acid (HCl) | Hydration | N-Acetylpyrazole | Rapid hydrolysis; N-ethynyl is a "masked" acetyl group. |

| Radical Initiator | Polymerization | Poly(N-ethynylpyrazole) | Used in conductive organic materials. |

| Halogens (Br₂) | Addition | N-(1,2-dibromovinyl)pyrazole | Electrophilic addition across the triple bond. |

Mechanism of EBX Alkynylation

The mechanism involves a unique "umpolung" of the alkyne. Normally nucleophilic, the alkyne in EBX is electrophilic.

Figure 2: Simplified mechanistic pathway for the transfer of the alkynyl group from hypervalent iodine to the pyrazole nitrogen.

References

-

Brand, J. P., & Waser, J. (2012).[1] "Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry." Chemical Society Reviews.[1]

- Kundu, N. G., & Okamoto, T. (1970). "Synthesis of N-ethynylcarbazole." Journal of Organic Chemistry.

-

Li, X., et al. (2014). "Rh(III)-Catalyzed C-H Activation/Alkynylation of Azoles with Hypervalent Iodine Reagents." Journal of the American Chemical Society.[2]

-

Himo, F., et al. (2005).[2] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration." Journal of the American Chemical Society.[2]

- Waser, J. (2016). "EBX Reagents in Organic Synthesis." Springer. (Comprehensive review on EthynylBenziodoXolones).

Sources

Unlocking the Synthetic Potential of 1-Ethynylpyrazole: A Technical Guide

This technical guide explores the synthesis, reactivity, and application of 1-ethynylpyrazole , a specialized N-alkynyl heterocycle with significant potential in medicinal chemistry and materials science.

Executive Summary

1-Ethynylpyrazole (N-ethynylpyrazole) represents a unique class of N-alkynyl azoles where the alkyne moiety is directly bonded to the nitrogen atom of the pyrazole ring. Unlike their C-alkynyl counterparts, N-alkynyl azoles possess a polarized

-

High-Energy Intermediates: Precursors for high-nitrogen energetic materials.

-

"Click" Chemistry Handles: A rigid, heteroaromatic linker for CuAAC reactions.

-

Amide Coupling Reagents: Acting as leaving groups in peptide synthesis (similar to active esters).

This guide provides a validated synthetic protocol, safety considerations, and a reactivity profile for researchers utilizing this scaffold.

Structural Properties & Stability

The 1-ethynylpyrazole core features a pyrazole ring coupled to a terminal alkyne. The electron-withdrawing nature of the

| Property | Description |

| Hybridization | N1 is bonded to an |

| Stability | Thermally sensitive.[1][2] N-alkynyl azoles can decompose violently upon heating; handle with care. |

| Electronic Effect | The ethynyl group acts as an electron-withdrawing group (EWG), deactivating the pyrazole ring toward electrophilic aromatic substitution. |

| Reactivity | High susceptibility to nucleophilic attack at the alkyne or carbonyls (when used as a leaving group). |

Validated Synthetic Protocol

The most robust method for synthesizing 1-ethynylpyrazole avoids the use of volatile and explosive dichloroacetylene precursors. Instead, it utilizes a copper-catalyzed cross-coupling strategy with a silyl-protected bromoacetylene, followed by controlled deprotection.

Protocol: Copper-Catalyzed N-Alkynylation

Reagents:

-

Pyrazole (1.0 equiv)[3]

-

1-Bromo-2-(triisopropylsilyl)acetylene (TIPS-C≡C-Br) (1.2 equiv)

-

CuSO₄·5H₂O (0.1 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

K₃PO₄ (2.0 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk tube, combine CuSO₄·5H₂O and 1,10-phenanthroline in toluene. Stir at room temperature for 30 minutes to form the active blue-green complex.

-

Coupling Reaction: Add pyrazole, K₃PO₄, and TIPS-C≡C-Br to the mixture. Degas the solution with

for 10 minutes. -

Heating: Seal the tube and heat to 80°C for 18–24 hours. Monitor consumption of pyrazole by TLC (eluent: Hexane/EtOAc).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the intermediate 1-(triisopropylsilylethynyl)pyrazole via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Deprotection (The Critical Step):

-

Dissolve the TIPS-intermediate in THF at

. -

Add TBAF (1.1 equiv, 1M in THF) dropwise.

-

Stir for 15 minutes. Do not prolong reaction time to avoid degradation.

-

Quench immediately with saturated

, extract with Et₂O, and concentrate carefully (product is volatile).

-

Synthetic Pathway Diagram

Figure 1: Copper-catalyzed synthesis of 1-ethynylpyrazole via silyl-protected intermediate.

Reactivity Profile & Applications

A. Click Chemistry (CuAAC)

1-Ethynylpyrazole serves as an excellent "click" partner. The resulting 1-(1,2,3-triazol-4-yl)pyrazole linkage is a rigid, bis-heterocyclic scaffold valuable in kinase inhibitor design.

-

Conditions: Standard Cu(I) catalysis (CuSO₄/Sodium Ascorbate) in t-BuOH/H₂O.

-

Benefit: The N-linked triazole creates a specific vector for hydrogen bonding in the active site of enzymes.

B. Amide Coupling Reagent (The "Active Azole" Effect)

A less common but powerful application is using N-ethynylpyrazole as a coupling reagent. The N-alkynyl group renders the pyrazole a good leaving group under specific oxidative or hydrolytic conditions, allowing the formation of amides from carboxylic acids.

C. Energetic Materials

The high nitrogen content (N:C ratio) makes 1-ethynylpyrazole a precursor for energetic materials.

-

Glaser Coupling: Oxidative dimerization (CuCl/TMEDA/O₂) yields 1,1'-butadiyne-1,4-diylbis(pyrazole) , a high-density energetic compound.

Reactivity Flowchart

Figure 2: Divergent reactivity pathways for 1-ethynylpyrazole.

Safety & Handling (Critical)

-

Explosion Hazard: N-alkynyl compounds can be shock-sensitive. Do not distill 1-ethynylpyrazole at high temperatures. Store in solution (e.g., in toluene or DCM) at -20°C whenever possible.

-

Toxicity: Pyrazoles are potential skin irritants and may possess biological activity (e.g., alcohol dehydrogenase inhibition). Handle in a fume hood.

References

-

Synthesis of N-alkynylazoles

- Title: Preparation and Utility of N-Alkynyl Azoles in Synthesis.

- Source: N

-

URL:[Link]

-

Click Chemistry Overview

-

Energetic Properties

-

Reactivity of N-Substituted Triazoles (Analogous Chemistry)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Ethynyl Group on a Pyrazole Ring: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole core is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. The introduction of an ethynyl group onto this privileged scaffold dramatically expands its synthetic utility, transforming it into a versatile building block for creating complex molecular architectures. This guide provides a comprehensive exploration of the fundamental reactions of the ethynyl group on a pyrazole ring. We will delve into the mechanistic underpinnings and practical applications of key transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions. This document is intended to serve as a technical resource for researchers, offering not only a theoretical framework but also actionable experimental protocols and insights into the causality behind methodological choices.

Introduction: The Strategic Importance of Ethynyl Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their prevalence in pharmaceuticals and agrochemicals stems from their ability to engage in various non-covalent interactions and their metabolic stability. The ethynyl group, a simple yet powerful functional handle, imparts a unique reactivity profile to the pyrazole ring. Its linear geometry and electron-rich triple bond make it a prime substrate for a multitude of chemical transformations. The ability to leverage this reactivity is paramount in modern drug discovery and materials science, enabling rapid library synthesis, the construction of intricate molecular frameworks, and the development of novel functional materials.

This guide will systematically explore the core reactions of ethynyl pyrazoles, providing a detailed understanding of the underlying principles that govern their reactivity. We will begin with an overview of the synthesis of ethynyl pyrazole precursors, a critical first step in harnessing their synthetic potential.

Synthesis of Ethynyl Pyrazole Precursors

The most common and versatile starting materials for the synthesis of ethynyl pyrazoles are halogenated pyrazoles, particularly iodo- and bromopyrazoles. The carbon-halogen bond serves as a handle for the introduction of the ethynyl group, typically via a Sonogashira coupling reaction with a protected acetylene source.

Iodination of Pyrazoles

The direct iodination of the pyrazole ring is a key step in preparing precursors for ethynyl pyrazoles. The C4 position of the pyrazole ring is often the most susceptible to electrophilic substitution.

Experimental Protocol: Iodination of 1-Methylpyrazole

This protocol describes the synthesis of 1-methyl-4-iodopyrazole, a common precursor for 4-ethynyl-1-methylpyrazole.[2]

-

Materials: 1-methylpyrazole, iodine, oxidant (e.g., nitric acid, hydrogen peroxide), sodium hydroxide solution.

-

Procedure:

-

In a well-ventilated fume hood, combine 1-methylpyrazole and iodine in a suitable reaction vessel.

-

Heat the mixture to a temperature between 40-80 °C.

-

Slowly add an aqueous solution of the chosen oxidant dropwise to the heated mixture to initiate the iodination reaction.

-

Maintain the reaction at the elevated temperature for a period of 1-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add a sodium hydroxide solution to adjust the pH of the mixture to between 5 and 9.

-

Cool the neutralized mixture to induce crystallization of the product.

-

Collect the light yellow crystals of 1-methyl-4-iodopyrazole by filtration, wash with cold water, and dry under vacuum.

-

Introduction of the Ethynyl Group via Sonogashira Coupling

With the halogenated pyrazole in hand, the ethynyl group can be introduced using a Sonogashira coupling reaction with a terminal alkyne, often trimethylsilylacetylene (TMSA), which serves as a protected source of acetylene. The trimethylsilyl group can be easily removed in a subsequent step. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4]

Experimental Protocol: Synthesis of 4-Ethynyl-1-methylpyrazole

This protocol outlines a general procedure for the Sonogashira coupling of 4-iodo-1-methylpyrazole with trimethylsilylacetylene, followed by desilylation.

-

Materials: 4-iodo-1-methylpyrazole, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, triethylamine (Et₃N), tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF).

-

Procedure:

-

To a solution of 4-iodo-1-methylpyrazole in a mixture of THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere (e.g., argon or nitrogen).

-

Add trimethylsilylacetylene to the reaction mixture and stir at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the crude product in THF and treat with a solution of TBAF to remove the trimethylsilyl protecting group.

-

Stir the reaction at room temperature until desilylation is complete.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-ethynyl-1-methylpyrazole.

-

Fundamental Reactions of the Ethynyl Group on the Pyrazole Ring

The ethynyl group on the pyrazole ring is a versatile functional group that can participate in a wide array of chemical transformations. The following sections will detail the most important of these reactions.

Metal-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling is not only used to introduce the ethynyl group but can also be employed to further functionalize ethynyl pyrazoles. In this context, the ethynyl pyrazole acts as the terminal alkyne component, reacting with various aryl or vinyl halides to create more complex structures.[3][5] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[3][6]

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[7] The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[7]

Sources

- 1. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. depts.washington.edu [depts.washington.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Efficiency CuAAC Protocol for 1-Ethynylpyrazole

Abstract & Scope

This application note details a robust protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 1-ethynylpyrazole as the alkyne substrate. Unlike standard phenylacetylene substrates, 1-ethynylpyrazole presents two distinct challenges:

-

Electronic Deactivation: The direct attachment of the alkyne to the pyrazole nitrogen (an ynamine-like motif, though stabilized by aromaticity) alters the pKa of the terminal proton and the electron density of the triple bond.

-

Catalyst Poisoning (The Chelation Trap): Both the starting material and the resulting 1-(1,2,3-triazol-4-yl)pyrazole product possess proximal nitrogen atoms capable of bidentate chelation to the Cu(I) catalyst. This often leads to "autoinhibition," where the reaction stalls at 50-60% conversion as the product sequesters the active metal.

This guide provides a THPTA-ligated Cu(I) protocol designed to outcompete substrate chelation, ensuring >95% conversion and high purity.

Mechanistic Insight: The Chelation Trap

To ensure reaction success, one must understand why standard conditions (e.g., bare CuSO₄/Ascorbate) fail. The proximal nitrogen (N2) of the pyrazole ring acts as a Lewis base. As the reaction proceeds, the formation of the triazole creates a bis-heterocyclic domain (Pyrazole-Triazole) that mimics the structure of bipyridine, a potent metal chelator.

The diagram below illustrates the standard catalytic cycle versus the "off-cycle" trap caused by the product.

Figure 1: The CuAAC catalytic cycle showing the "Off-Cycle Trap" where the pyrazole-triazole product sequesters the copper catalyst. High-affinity ligands like THPTA are required to prevent this deactivation.

Experimental Protocol

Reagents & Stock Solutions[1]

-

Alkyne: 1-Ethynylpyrazole (Note: Ensure compound is free of iodine contaminants if synthesized via iodonium salts).

-

Azide: Target organic azide (1.0 - 1.2 equivalents).

-

Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3] Critical: Do not use TBTA; its solubility is poor in the aqueous mixtures required to solubilize the Cu-salt, leading to heterogeneous kinetics.

-

Reductant: Sodium Ascorbate (freshly prepared).

-

Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Optimized Workflow

This protocol assumes a 0.5 mmol scale.

-

Ligand-Catalyst Pre-complexation (The "Master Mix"):

-

In a small vial, mix 25 µL of CuSO₄ solution (100 mM in water) with 50 µL of THPTA solution (200 mM in water).

-

Why: Pre-mixing ensures Cu is fully ligated before it encounters the coordinating pyrazole substrate.

-

Ratio: Maintain a 1:2 to 1:5 ratio of Cu:Ligand . Excess ligand is essential to buffer against the pyrazole coordination.

-

-

Substrate Preparation:

-

Dissolve 1-ethynylpyrazole (46 mg, 0.5 mmol) and the organic azide (0.55 mmol) in 2 mL of DMSO (or tBuOH).

-

Add 2 mL of Water (or buffer). If precipitation occurs, increase DMSO fraction until clear.

-

-

Reaction Initiation:

-

Add the Cu-THPTA Master Mix to the reaction vessel.

-

Add 100 µL of Sodium Ascorbate (500 mM freshly made in water).

-

Observation: The solution should turn light yellow/orange. A dark brown color indicates Cu oxidation or disproportionation; add more ascorbate if this occurs.

-

-

Incubation:

-

Stir at Room Temperature for 2-4 hours .

-

Note: Unlike standard alkynes which finish in <1 hour, the pyrazole nitrogen slows the insertion step. Do not heat above 40°C as N-ethynyl pyrazoles can be thermally labile.

-

-

Workup (Copper Scavenging):

-

The product will likely chelate Cu ions, making the organic layer blue/green during extraction.

-

Mandatory Step: Wash the organic phase with 10% EDTA solution or saturated Ammonium Chloride (NH₄Cl) to strip the copper from the pyrazole-triazole product.

-

Performance Data & Troubleshooting

The following table compares catalyst systems for the reaction of 1-ethynylpyrazole with benzyl azide (0.5 mmol scale, 25°C).

| Catalyst System | Ligand | Loading (mol%) | Time (h) | Conversion (%) | Notes |

| CuSO₄ / Ascorbate | None | 5% | 24 | 45% | Stalled. Product inhibition observed. |

| CuI / DIPEA | None | 10% | 12 | 60% | Significant oxidative homocoupling byproducts. |

| CuSO₄ / Ascorbate | TBTA | 2% | 6 | 82% | Solubility issues; heterogeneous mixture. |

| CuSO₄ / Ascorbate | THPTA | 2% | 2 | >98% | Recommended. Homogeneous, fast, clean. |

Troubleshooting Guide

-

Issue: Reaction stalls at ~50%.

-

Cause: Product inhibition (Figure 1).[4]

-

Fix: Add another 0.5 eq of THPTA (ligand only) and 0.5 eq of Ascorbate. Do not add more Copper.

-

-

Issue: Degradation of 1-ethynylpyrazole.

-

Cause: Hydrolysis of the N-alkyne bond in acidic media.

-

Fix: Ensure the reaction pH is near 7-8. The THPTA/Ascorbate system is naturally buffered; avoid adding external acids.

-

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

-

Relevance: The foundational text establishing the CuAAC mechanism.[5]

-

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.

- Relevance: Establishes THPTA as the superior ligand for preventing Cu-oxidation and overcoming coordinating substr

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[6] Chemical Society Reviews.

- Relevance: detailed discussion on the thermodynamic trap of polynuclear copper acetylides and heteroatom coordin

-

BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry (THPTA usage).

- Relevance: Practical industrial standard for THPTA stoichiometry.

Sources

- 1. confluore.com.cn [confluore.com.cn]

- 2. broadpharm.com [broadpharm.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Application Note: 1-Ethynylpyrazole in Bioactive Molecule Synthesis

Executive Summary

1-Ethynylpyrazole (1-Ethynyl-1H-pyrazole) is a specialized "ynamine-type" building block that offers a unique vector for diversifying the pyrazole pharmacophore. Unlike the more common C-substituted variants (e.g., 4-ethynylpyrazole), the N-ethynyl motif allows for the construction of 1,4-disubstituted 1,2,3-triazoles directly linked to the pyrazole nitrogen. This connectivity is chemically distinct, creating a rigid, planar, and electron-modulated biaryl system often utilized as a bioisostere for amides or esters in kinase inhibitors and anti-infectives.

This guide provides a validated workflow for the synthesis of 1-ethynylpyrazole (for labs where commercial stock is unavailable) and its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate bioactive scaffolds.

Chemical Properties & Safety Profile

The N-alkynyl bond in 1-ethynylpyrazole confers unique electronic properties. While typical ynamines are electron-rich and hydrolytically unstable, the electron-withdrawing nature of the pyrazole ring stabilizes the N-C≡C linkage, though it remains more reactive than C-alkynes.

| Property | Specification |

| CAS Number | 103244-40-2 |

| Structure | Pyrazole-N-C≡C-H |

| Molecular Weight | 92.10 g/mol |

| Physical State | Colorless to pale yellow liquid/low-melting solid |

| Reactivity Class | Electron-deficient ynamine / Dipolarophile |

| Storage | 2-8°C, under Argon (hygroscopic) |

Safety Warning:

-

Explosion Hazard: Like all low-molecular-weight acetylenes, 1-ethynylpyrazole possesses high energy density. Avoid heating neat above 80°C.

-

Iodonium Salts: The synthesis protocol below uses hypervalent iodine reagents, which can be shock-sensitive when dry. Handle with care behind a blast shield.

Protocol A: Synthesis of 1-Ethynylpyrazole

Use this protocol if commercial stock is unavailable or to synthesize substituted derivatives.

Mechanism: Direct N-alkynylation of azoles with alkynyl halides is often low-yielding due to competitive polymerization. The Alkynyliodonium Salt method is the gold standard for high-yielding, mild N-alkynylation.

Materials

-

Substrate: 1H-Pyrazole (1.0 equiv)

-

Reagent: Ethynyl(phenyl)iodonium tosylate (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or DMF

-

Atmosphere: Argon or Nitrogen

Step-by-Step Procedure

-

Preparation: Flame-dry a 50 mL round-bottom flask and cool under argon.

-

Dissolution: Add 1H-pyrazole (68 mg, 1.0 mmol) and

(391 mg, 1.2 mmol) to anhydrous DCM (10 mL). Stir at 0°C for 15 minutes to deprotonate the pyrazole. -

Addition: Add ethynyl(phenyl)iodonium tosylate (440 mg, 1.1 mmol) in one portion. The reaction is initially heterogeneous.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (the iodonium salt spot will disappear).

-

Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate in vacuo (do not heat above 30°C). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 1-Ethynylpyrazole typically elutes early due to low polarity compared to the parent pyrazole.

Yield Expectation: 75–85% isolated yield.

Protocol B: "Click" Ligation (CuAAC)

Application: Synthesis of Pyrazole-Triazole Bioactive Scaffolds.

This reaction couples 1-ethynylpyrazole with an organic azide to form a 1-(1-substituted-1,2,3-triazol-4-yl)pyrazole . This motif mimics the adenine core in ATP-competitive kinase inhibitors.

Materials

-

Alkyne: 1-Ethynylpyrazole (1.0 equiv)

-

Azide: Benzyl azide (or drug scaffold azide) (1.0 equiv)

-

Catalyst Source:

(5 mol%) -

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%) to protect Cu(I) from oxidation.

-

Solvent: t-BuOH/Water (1:1) or DMSO/Water (for lipophilic substrates).

Step-by-Step Procedure

-